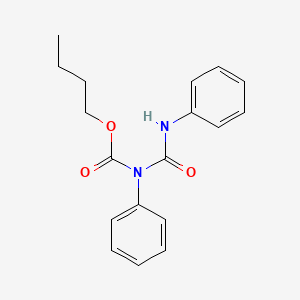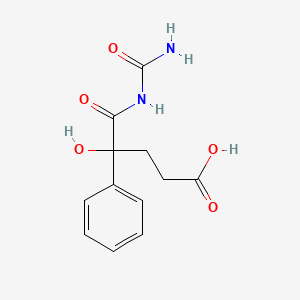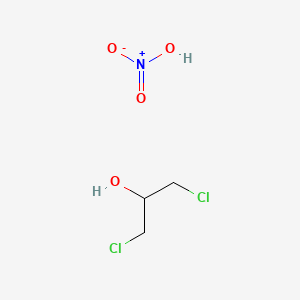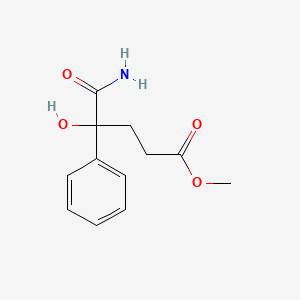
1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is an organosilicon compound with the molecular formula C9H24N2Si It is characterized by the presence of a silanediamine core with ethenyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine typically involves the reaction of silane derivatives with appropriate amines under controlled conditions. One common method involves the reaction of a vinylsilane with N,N,N’,N’-tetraethyl-1-methylsilanediamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane or silazane derivatives.
Substitution: Formation of substituted silanediamine derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine involves its interaction with molecular targets through its silanediamine core. The ethenyl group allows for further functionalization, enabling the compound to participate in various chemical reactions. The pathways involved include coordination with metal ions, formation of stable complexes, and participation in polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A similar compound with a tetramethylated ethylenediamine core.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with tetraethyl substituents.
Uniqueness
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and properties.
Propiedades
Número CAS |
18023-34-2 |
|---|---|
Fórmula molecular |
C11H26N2Si |
Peso molecular |
214.42 g/mol |
Nombre IUPAC |
N-(diethylamino-ethenyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H26N2Si/c1-7-12(8-2)14(6,11-5)13(9-3)10-4/h11H,5,7-10H2,1-4,6H3 |
Clave InChI |
DYEJUGFQWAGGDF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C=C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)



![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)



